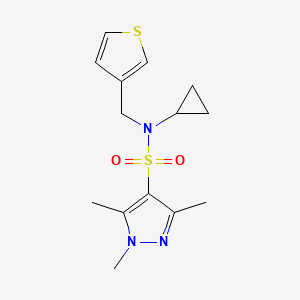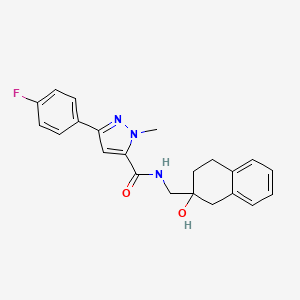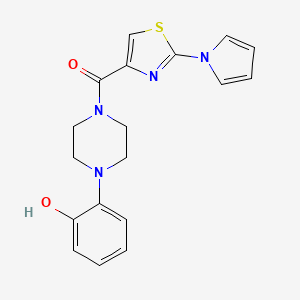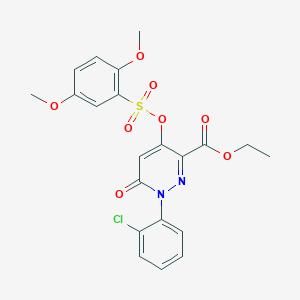
N-cyclopropyl-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has gained attention in scientific research for its potential use in various fields such as medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Sulfonamide compounds, known for their bacteriostatic properties, have played a pivotal role in antimicrobial therapy. They function by inhibiting the bacterial synthesis of folic acid, a critical factor in microbial DNA synthesis and cell replication. This mechanism underscores the therapeutic value of sulfonamides against a wide array of bacterial infections (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012). Furthermore, sulfonamides have been investigated for their antiviral activities, particularly against HIV, showcasing their versatility in antimicrobial applications.
Anticancer Potential
Recent studies have explored the anticancer properties of sulfonamide-based compounds. These compounds have shown promise in targeting various cancer cell lines, suggesting their potential as therapeutic agents in oncology. The anticancer activity is attributed to their ability to interfere with tumor cell proliferation and survival mechanisms, offering a novel approach to cancer treatment (Gulcin & Taslimi, 2018).
Environmental Impact and Degradation
The environmental persistence and impact of sulfonamides have also been a subject of research. These compounds, often used in veterinary medicine and agriculture, can enter the environment, leading to concerns about their ecological effects and potential to contribute to antimicrobial resistance. Studies have focused on understanding the environmental fate of sulfonamides, their degradation processes, and their effects on microbial communities (Baran, Adamek, Ziemiańska, & Sobczak, 2011; Kovaláková, Cizmas, McDonald, Maršálek, Feng, & Sharma, 2020).
Propiedades
IUPAC Name |
N-cyclopropyl-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-10-14(11(2)16(3)15-10)21(18,19)17(13-4-5-13)8-12-6-7-20-9-12/h6-7,9,13H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUOXWROQCLNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2684678.png)





![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2684688.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)

